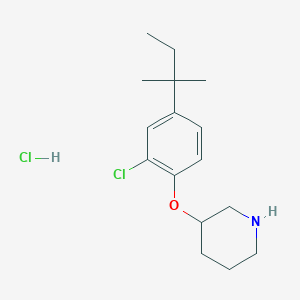
3-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride
Overview
Description
3-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride typically involves the reaction of 2-chloro-4-isopropylphenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
3-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Isopropylphenoxy)piperidine hydrochloride
- 4-(4-Chlorophenyl)-4-hydroxypiperidine
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
Uniqueness
3-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride is unique due to its specific substitution pattern on the phenoxy and piperidine rings. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(2-chloro-4-propan-2-ylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-10(2)11-5-6-14(13(15)8-11)17-12-4-3-7-16-9-12;/h5-6,8,10,12,16H,3-4,7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIKXRBVWGKFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424545.png)
![3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424546.png)
![2-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424548.png)
![Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424549.png)
![2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424550.png)
![3-[(2-Nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424554.png)
![Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424555.png)
![2-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424556.png)
![4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424557.png)
![2-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424558.png)
![4-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424560.png)
![3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424562.png)


